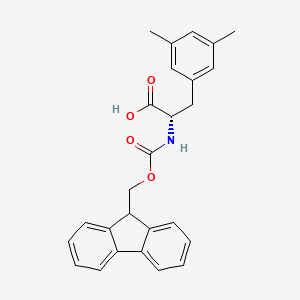
Fmoc-L-Phe(3,5-Me2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Phe(3,5-Me2)-OH, also known as Fmoc-3,5-dimethylphenylalanine, is an important amino acid derivative used in organic synthesis. It is often used as a building block for peptides, peptidomimetics, and other bioactive molecules. Fmoc-3,5-dimethylphenylalanine is a synthetic analog of the naturally occurring amino acid phenylalanine, with the addition of two methyl groups at the 3 and 5 positions of the aromatic ring. This modification increases the hydrophobicity of the molecule and increases its stability in aqueous solutions.
作用機序
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine binds to the active site of enzymes and other proteins, forming a covalent bond. This covalent bond results in the formation of a new peptide bond, which can then be used to synthesize peptides and peptidomimetics. The binding of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine to proteins can also modulate their activity, leading to changes in their function.
Biochemical and Physiological Effects
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, such as tryptophan and tyrosine. It has also been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Additionally, Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression.
実験室実験の利点と制限
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions and has a high solubility in polar solvents. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify and it can be toxic to cells at high concentrations.
将来の方向性
The use of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine in scientific research is still in its early stages, and there is much potential for further exploration. Possible future directions include the development of new synthetic methods for the synthesis of peptides and peptidomimetics, the development of new methods for studying protein-protein and enzyme-substrate interactions, and the development of new methods for studying the structure and function of cell surface receptors and enzymes. Additionally, further research could be done to explore the biochemical and physiological effects of Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine on proteins and enzymes, as well as to explore its potential therapeutic applications.
合成法
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine is synthesized by the reaction of Fmoc-phenylalanine with methyl iodide. The reaction is carried out in an aqueous solution in the presence of a base, such as sodium hydroxide, and a polar solvent, such as dimethylformamide. The reaction is usually carried out at room temperature, and the product is purified by column chromatography.
科学的研究の応用
Fmoc-L-Phe(3,5-Me2)-OHethylphenylalanine has been used in a variety of scientific research applications, including the synthesis of peptides and peptidomimetics, the study of protein-protein interactions, and the study of enzyme-substrate interactions. It has also been used to study the structure and function of cell surface receptors and to study the structure and function of enzymes.
特性
IUPAC Name |
(2S)-3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAOASBWBMFGU-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,5-Dimethyl-L-Phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


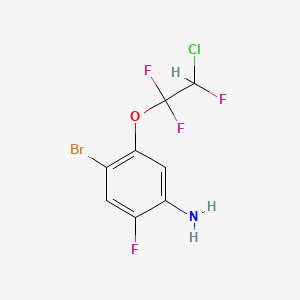


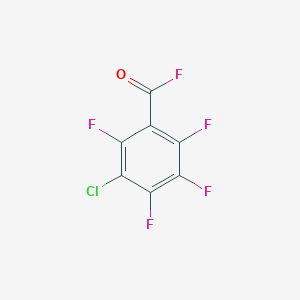
![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
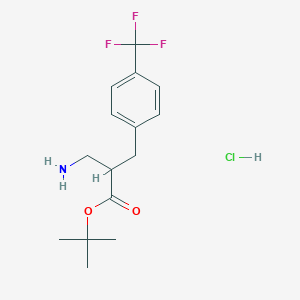
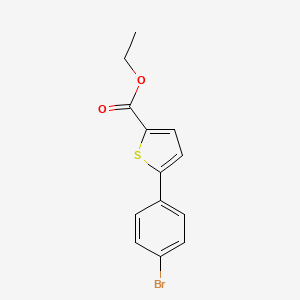
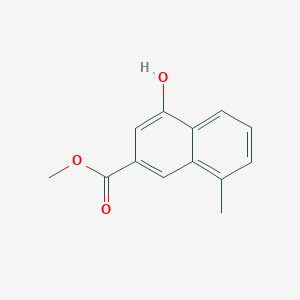
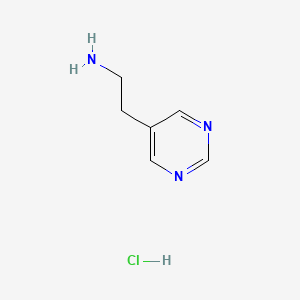
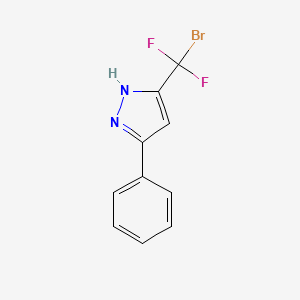
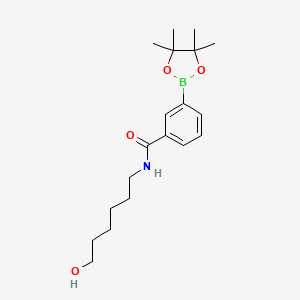
![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)
